molecular formula C7H13NO3 B143361 Methyl 5-(hydroxymethyl)pyrrolidine-3-carboxylate CAS No. 125629-87-0

Methyl 5-(hydroxymethyl)pyrrolidine-3-carboxylate

Cat. No. B143361
M. Wt: 159.18 g/mol
InChI Key: BSILTUUPJBINLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-(hydroxymethyl)pyrrolidine-3-carboxylate, also known as HMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This molecule is a derivative of pyrrolidine and is commonly used as a building block in the synthesis of various organic compounds. In

Scientific Research Applications

Synthesis of Novel Heterocycles

Methyl 5-(hydroxymethyl)pyrrolidine-3-carboxylate has been utilized in the synthesis of novel N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates, existing in equilibrium with their 4-oxo tautomers. This synthesis process involves key intermediates like enaminones, which can also be used to construct other functionalized heterocycles (Grošelj et al., 2013).

Glycosidase Inhibition

Derivatives of methyl 5-(hydroxymethyl)pyrrolidine-3-carboxylate have been synthesized and shown to inhibit glycosidases, a group of enzymes involved in the processing of carbohydrates. Specific derivatives have demonstrated selective inhibition of alpha-mannosidase, a key enzyme in carbohydrate metabolism (Popowycz et al., 2004).

Antibacterial Applications

Several studies have explored the antibacterial potential of compounds derived from methyl 5-(hydroxymethyl)pyrrolidine-3-carboxylate. These compounds have been tested against various bacterial strains, showing moderate to good activity. Their structure, incorporating the pyrrolidine ring and methylamino residues, contributes to their antimicrobial properties (Devi et al., 2018).

properties

CAS RN

125629-87-0

Product Name

Methyl 5-(hydroxymethyl)pyrrolidine-3-carboxylate

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

methyl 5-(hydroxymethyl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C7H13NO3/c1-11-7(10)5-2-6(4-9)8-3-5/h5-6,8-9H,2-4H2,1H3

InChI Key

BSILTUUPJBINLI-UHFFFAOYSA-N

SMILES

COC(=O)C1CC(NC1)CO

Canonical SMILES

COC(=O)C1CC(NC1)CO

synonyms

3-Pyrrolidinecarboxylicacid,5-(hydroxymethyl)-,methylester(9CI)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 5-(hydroxymethyl)pyrrolidine-3-carboxylate
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Methyl 5-(hydroxymethyl)pyrrolidine-3-carboxylate
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Methyl 5-(hydroxymethyl)pyrrolidine-3-carboxylate
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Methyl 5-(hydroxymethyl)pyrrolidine-3-carboxylate
Reactant of Route 5
Methyl 5-(hydroxymethyl)pyrrolidine-3-carboxylate
Reactant of Route 6
Methyl 5-(hydroxymethyl)pyrrolidine-3-carboxylate

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